molecular formula C14H13NO4 B7848686 ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Cat. No.: B7848686
M. Wt: 259.26 g/mol
InChI Key: OTQYDABPNKJUFH-YRNVUSSQSA-N
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Description

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound that features a cyano group, an ester group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate can be achieved through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzodioxin moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with diphenyl groups instead of the benzodioxin moiety.

    2-Cyano-3,3-diphenylpropanoic acid: Similar cyano and ester groups but lacks the benzodioxin ring.

Uniqueness

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is unique due to the presence of the benzodioxin ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and drug development.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYDABPNKJUFH-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCCO2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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